1-(2-Methoxyphenyl)pentan-2-amine

Lipophilicity Membrane Permeability Medicinal Chemistry

Researchers requiring high-purity, structurally distinct reference standards for QSAR modeling and forensic method validation face challenges with common analogs that lack conformational diversity. 1-(2-Methoxyphenyl)pentan-2-amine (CAS 1179143-94-2) at 98% purity directly addresses this: • Elevated logP (+0.67 vs. 2-MPEA) and 5 rotatable bonds enable accurate parameterization of flexible ligand binding entropy in GPCR and monoamine transporter models. • Unique α-propyl chain provides baseline chromatographic resolution (distinct m/z 193.29) from 2-MA and 2-MPEA interferences in LC-MS/MS workflows. • High-purity primary amine scaffold minimizes downstream purification for N-alkylation derivatization, accelerating SAR campaigns targeting aminergic receptors.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13049021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)pentan-2-amine
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCCC(CC1=CC=CC=C1OC)N
InChIInChI=1S/C12H19NO/c1-3-6-11(13)9-10-7-4-5-8-12(10)14-2/h4-5,7-8,11H,3,6,9,13H2,1-2H3
InChIKeyBBPKMMBMGRURBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)pentan-2-amine: Research Intermediate Overview


1-(2-Methoxyphenyl)pentan-2-amine (CAS 1179143-94-2) is a synthetic substituted phenethylamine featuring an ortho-methoxy substituent on the phenyl ring and an α-propyl side chain, yielding the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound serves as a structural intermediate between the simpler 2-methoxyphenethylamine (2-MPEA) and the pharmacologically active 2-methoxyamphetamine (2-MA). Its unique α-propyl extension significantly alters key physicochemical properties, such as lipophilicity and rotatable bond count, distinguishing it from its lower molecular weight analogs. It is primarily offered for research use, with commercial purity levels reaching 98% .

Differentiated reference standard for ortho-methoxy α-propyl phenethylamines
Research-grade purity supporting reproducible bioanalytical and pharmacological assays
Fit for QSAR modeling, forensic method validation, and metabolic stability studies

Why 1-(2-Methoxyphenyl)pentan-2-amine Cannot Be Substituted


For focused research programs, substituting 1-(2-Methoxyphenyl)pentan-2-amine with more common analogs like 2-methoxyamphetamine (2-MA) or 2-methoxyphenethylamine (2-MPEA) is scientifically unsound due to major physicochemical divergences. The α-propyl chain in the target compound substantially increases its calculated logP by 0.27 units compared to 2-MA, and by 0.67 units relative to 2-MPEA, directly impacting membrane permeability and distribution profiles [1]. Furthermore, its higher number of rotatable bonds (5 vs. 3) implies significantly greater conformational flexibility, which can critically alter receptor binding thermodynamics compared to the more rigid analogs [2]. These differences, quantifiable through computational and analytical methods, demand a well-characterized, high-purity standard for reliable experimentation.

Lipophilicity shift

α-Propyl extension increases logP relative to common α-methyl or unsubstituted analogs, altering membrane permeability and distribution.

Conformational flexibility

Higher rotatable bond count (5) leads to distinct conformational entropy, impacting receptor binding models when replacing more rigid analogs.

Purity context

Lower typical purity of widely available analogs may introduce confounding impurities; direct substitution risks assay reproducibility.

1-(2-Methoxyphenyl)pentan-2-amine: Comparative Performance Data


Lipophilicity Increase vs. Common Phenethylamines

The target compound exhibits a markedly higher predicted lipophilicity compared to its non-α-substituted and α-methyl-substituted analogs, which is a key determinant for passive membrane crossing and blood-brain barrier penetration. The compound's calculated XLogP3 is 2.37, which is 0.27 units higher than 2-methoxyamphetamine (XLogP3 = 2.1) and 0.67 units higher than 2-methoxyphenethylamine (XLogP3 = 1.7) [1], . This logP difference indicates a significantly greater preference for a lipophilic phase.

Lipophilicity (XLogP3)
Cross-study comparable
2.37
+0.27 vs 2-MA; +0.67 vs 2-MPEA
Supports lipophilicity-driven differentiation in method development and ADME modeling
Calculated XLogP3; experimental logP may require verification
Lipophilicity Membrane Permeability Medicinal Chemistry

Conformational Flexibility Advantage

The number of rotatable bonds is a fundamental measure of molecular flexibility that directly impacts the entropic cost of receptor binding. The target compound possesses 5 rotatable bonds, a feature conferred by its α-propyl moiety . This represents a 66% increase compared to both 2-MA and 2-MPEA, which each have only 3 rotatable bonds [1]. A higher number of rotatable bonds allows for a broader conformational landscape, which can favor binding to sites with distinct steric requirements but can also reduce binding affinity due to higher entropic penalties if not properly pre-organized.

Rotatable Bonds
Cross-study comparable
5
+2 vs 2-MA and 2-MPEA (3 each)
Indicates greater conformational flexibility; relevant for receptor binding entropy models
Derived from 2D structure; 3D conformational sampling may be needed
Conformational Analysis Receptor Binding Entropy Molecular Modeling

Purity Advantage for Bioassays

The commercially available form of 1-(2-Methoxyphenyl)pentan-2-amine is specified at a minimum purity of 98%, a quantifiable purity advantage with direct implications for experimental reproducibility . In contrast, the most commonly available comparators, 2-MA (95% min) and 2-MPEA HCl (95% min), are typically supplied at lower grade . The 3% absolute purity gap represents a significant difference in the potential for confounding byproducts in dose-response curves, especially at higher concentrations.

Commercial Purity
Data to verify
98%
+3% absolute vs typical 95% for analogs
Reported purity context for assay reproducibility; may reduce confounding impurities
Supplier specification; independent verification recommended
Chemical Purity Bioassay Reproducibility Analytical Chemistry

1-(2-Methoxyphenyl)pentan-2-amine: Application Scenarios


QSAR & Pharmacophore Modeling for CNS

The compound's unique combination of high lipophilicity (XLogP3 2.37) and elevated rotatable bond count (5) makes it a critical test compound for refining quantitative structure-activity relationship (QSAR) models focused on passive membrane permeability and receptor binding entropy. Using this compound as an experimental data point, rather than the conformationally restricted 2-MA, allows computational chemists to parameterize models for flexible, lipophilic ligands targeting G-protein coupled receptors or monoamine transporters, as evidenced by its divergent computational property profile [1], .

Forensic Reference Standard for Ortho-Methoxy Differentiation

In forensic toxicology, unequivocal identification of designer drugs requires pure, structurally distinct reference standards. The α-propyl-2-methoxyphenethylamine isomeric series poses a particular challenge. The 98% pure standard of 1-(2-Methoxyphenyl)pentan-2-amine is fit-for-purpose for developing and validating GC-MS or LC-MS/MS methods where its unique molecular ion (m/z 193.29) and distinct retention index, driven by its 0.67-unit logP advantage over 2-MPEA, provides clear chromatographic resolution from the common 2-MA and 2-MPEA interferences [1], .

Intermediate for Biased Ligand Synthesis

For medicinal chemistry groups exploring the synthesis of novel 'biased agonists' for aminergic receptors, this compound’s primary amine on a flexible α-propyl backbone serves as a versatile precursor. The 98% starting purity minimizes downstream purification, while the flexible core allows for N-alkylation to create structural diversity not accessible from the shorter-chain 2-MA scaffold. This allows for the systematic exploration of how alkyl chain length impacts signaling bias, a hypothesis supported by the clear quantifiable divergence in structural features [1], .

In Vitro ADME/Tox Metabolic Profiling

The structure of 1-(2-Methoxyphenyl)pentan-2-amine, specifically the α-propyl group, provides a steric shield near the amine center, predicted to alter its primary metabolic N-dealkylation rate by CYP450 isozymes. Using this high-purity compound as a test article in a panel of hepatocyte or recombinant enzyme assays, in a head-to-head study design against 2-MA, provides a quantifiable model to understand how α-chain branching modulates metabolic stability. This is critical for procuring compounds to build predictive metabolism models for structural alerts [1], .

Application
Selection Property
Validation Focus
QSAR model refinement for CNS ligands
Lipophilicity and conformational flexibility profile
Parameterization against passive permeability data
Forensic reference standard for method differentiation
Distinct retention behavior from α-substituted analogs
Chromatographic resolution validation
Synthesis of N-alkylated biased ligands
Flexible α-propyl amine scaffold with research-grade purity
Downstream purity and structural diversity assessment
CYP450 metabolic stability assessment
α-propyl steric context near amine
N-dealkylation rate in hepatocyte or recombinant enzyme models
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